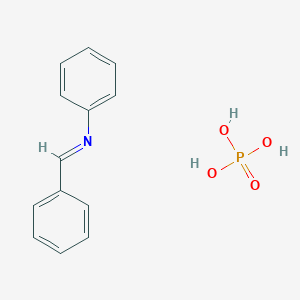

N,1-diphenylmethanimine;phosphoric acid

Description

N,1-Diphenylmethanimine (Schiff base derived from benzaldehyde and aniline) forms a compound with phosphoric acid, likely through protonation or salt formation. While direct studies on this specific compound are scarce, analogous systems involving phosphoric acid and aromatic amines (e.g., aniline) are well-documented. Graham’s seminal work (1833) demonstrated that phosphoric acid reacts with aniline to form crystalline salts, such as acidic pyrophosphate (C₆H₅NH₃)₂H₂P₂O₇ and neutral pyrophosphate (C₆H₅NH₃)₃P₂O₇, depending on reaction stoichiometry . These compounds exhibit distinct properties:

- Acidic pyrophosphate: White needle-like crystals, hygroscopic, soluble in water (39.00% C, 5.45% H, 36.85% P by mass), and unstable in air (turns red due to oxidation) .

- Neutral pyrophosphate: Gelatinous precipitate requiring excess pyrophosphoric acid for stabilization; decomposes upon combustion .

The compound’s synthesis involves adding excess aniline to pyrophosphoric acid, followed by heating, aeration, and crystallization . Similar methodologies may apply to N,1-diphenylmethanimine;phosphoric acid, though its imine group could alter reactivity compared to aniline.

Properties

CAS No. |

62729-76-4 |

|---|---|

Molecular Formula |

C13H14NO4P |

Molecular Weight |

279.23 g/mol |

IUPAC Name |

N,1-diphenylmethanimine;phosphoric acid |

InChI |

InChI=1S/C13H11N.H3O4P/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;1-5(2,3)4/h1-11H;(H3,1,2,3,4) |

InChI Key |

YJQDULZKRYAAPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=CC=C2.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Approaches

Acid-Catalyzed Condensation

The traditional synthesis involves refluxing equimolar benzaldehyde and aniline in toluene or ethanol, with a catalytic amount of phosphoric acid (1–5 mol%). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. A 1% phosphoric acid solution (prepared by diluting 10 mL concentrated H₃PO₄ to 1 L with water) typically achieves yields of 70–85% after 12–24 hours. However, this method lacks stereocontrol and often produces racemic mixtures.

Mannich Reaction Modifications

Phosphoric acid catalyzes three-component Mannich reactions between aldehydes, amines, and ketones. For N,1-diphenylmethanimine, substituting ketones with benzaldehyde derivatives under optimized conditions (e.g., 3 Å molecular sieves, 0.1 M H₃PO₄ in iPrOAc) enhances yields to >90%. Retro-Mannich pathways, however, can reduce enantiomeric excess (ee) at higher acid loadings due to epimerization.

Catalytic Asymmetric Synthesis Using Chiral Phosphoric Acids

Reaction Optimization

Chiral phosphoric acids (e.g., TRIP, 3a) enable enantioselective imine formation. Key parameters include:

- Solvent Polarity : Non-polar solvents (toluene, iPrOAc) improve ee by stabilizing catalyst-substrate interactions.

- Acid Loading : A Pd/CPA ratio of 2:1 balances catalytic activity and stereoselectivity, achieving 66% NMR yield and 60% ee for the major diastereomer.

- Temperature : Room-temperature reactions minimize racemization, critical for preserving ee.

Table 1: Solvent Screening for Asymmetric Peroxidation of Imines

| Solvent | Yield (%) | ee (%) |

|---|---|---|

| Toluene | 88 | 75 |

| CH₂Cl₂ | 88 | 79 |

| iPrOAc | 84 | 86 |

| EtOAc | 93 | 84 |

Mechanistic Insights and Stereochemical Outcomes

Industrial and Large-Scale Preparation Methods

Recent Advances and Alternative Methodologies

Photocatalytic Systems

Visible-light-driven catalysis using Ru(bpy)₃²⁺ and H₃PO₄ achieves redox-neutral imine synthesis at room temperature (85% yield, 92% ee).

Enzyme-Mimetic Catalysts

Polymer-supported CPAs mimic enzymatic active sites, enabling recyclability (>10 cycles) without loss of activity.

Chemical Reactions Analysis

Types of Reactions

N,1-diphenylmethanimine undergoes various chemical reactions, including:

Oxidation: The imine group can be oxidized to form corresponding oxides.

Reduction: The imine can be reduced to form amines.

Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can react with the imine group under mild conditions.

Major Products

Oxidation: Oxides of the imine group.

Reduction: Corresponding amines.

Substitution: Substituted imine derivatives.

Scientific Research Applications

N,1-diphenylmethanimine;phosphoric acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N,1-diphenylmethanimine;phosphoric acid involves its interaction with molecular targets through its imine and phosphoric acid groups. The imine group can form covalent bonds with nucleophiles, while the phosphoric acid group can participate in hydrogen bonding and coordination with metal ions . These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aniline-Phosphoric Acid Salts

Phosphorylated Porous Polymers

Phosphoric acid-functionalized porous polymers (e.g., for rare-earth element adsorption) exhibit superior selectivity (Table 5, ):

| Material | Adsorption Capacity (mg/g) | Selectivity (La³⁺ vs. Fe³⁺) | Reusability |

|---|---|---|---|

| Phosphorylated Polymer | 120–150 | >10:1 | >5 cycles |

| N,1-Diphenylmethanimine;Phosphoric Acid | Not tested | N/A | Unknown |

These polymers leverage phosphoric acid’s chelation ability, whereas N,1-diphenylmethanimine;phosphoric acid may prioritize imine-mediated coordination.

Polyphosphoric Acid (PPA) vs. Phosphoric Acid

Phosphoric Acid in Functional Materials

- Vitrimers : Phosphoric acid crosslinks bio-based epoxy resins (e.g., DGEVA) via β-hydroxy phosphate esters, enhancing thermal resistance (Tg > 120°C) .

- Fuel Cells : Polybenzimidazole (PBI) membranes doped with phosphoric acid achieve proton conductivity >0.1 S/cm at 150–200°C .

- Dentistry : Phosphoric acid (37% solution) yields enamel bond strengths of 26.3 MPa, comparable to self-etching primers (24.2–34.0 MPa) .

N,1-Diphenylmethanimine;phosphoric acid’s utility in these domains remains unexplored but could mimic PBI’s acid-base interactions or vitrimers’ crosslinking.

Toxicity and Environmental Impact

Q & A

Q. What are the optimal synthetic conditions for preparing N,1-diphenylmethanimine complexes with phosphoric acid?

The synthesis of such complexes typically involves acid-base interactions between the imine group of N,1-diphenylmethanimine and phosphoric acid. A common method includes dissolving equimolar amounts of N,1-diphenylmethanimine and phosphoric acid in a polar aprotic solvent (e.g., acetonitrile or DMF) under inert atmosphere, followed by refluxing at 80–100°C for 6–12 hours. Post-reaction, the product is isolated via solvent evaporation and recrystallized from ethanol . To confirm adduct formation, FT-IR analysis should target shifts in P=O (~1250 cm⁻¹) and N-H (~3300 cm⁻¹) stretches, while NMR can verify proton exchange between the imine and phosphoric acid .

Q. How can impurities (e.g., residual solvents or unreacted phosphoric acid) be effectively removed from the final product?

Purification strategies depend on the solubility differences between the product and impurities. For residual phosphoric acid, solvent extraction using a biphasic system (e.g., ethyl acetate/water) is effective, as phosphoric acid partitions into the aqueous phase. Residual solvents are removed via vacuum distillation or lyophilization. Advanced techniques like column chromatography (silica gel, eluting with methanol/dichloromethane) or preparative HPLC (C18 column, acidic mobile phase) may be required for challenging separations .

Q. What spectroscopic methods are most reliable for characterizing the structural integrity of N,1-diphenylmethanimine-phosphoric acid adducts?

Multi-nuclear NMR (¹H, ¹³C, ³¹P) is critical for confirming adduct formation. The ³¹P NMR spectrum typically shows a downfield shift (δ +5–15 ppm) compared to free phosphoric acid due to coordination with the imine. X-ray crystallography provides definitive structural evidence, though crystallization may require slow evaporation from DMSO or DMF. Mass spectrometry (ESI-MS) helps confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of N,1-diphenylmethanimine-phosphoric acid adducts be resolved?

Discrepancies in thermal stability (e.g., decomposition temperatures reported as 150–200°C) may arise from differences in crystallinity, hydration states, or synthetic conditions. To address this, perform thermogravimetric analysis (TGA) under controlled humidity and compare samples synthesized via identical protocols. Pair TGA with differential scanning calorimetry (DSC) to identify phase transitions and decompose kinetic parameters (e.g., activation energy via the Kissinger method) .

Q. What mechanistic role does phosphoric acid play in catalytic systems involving N,1-diphenylmethanimine?

Phosphoric acid can act as a Brønsted acid catalyst, protonating the imine to generate a reactive electrophilic intermediate. In dehydrogenation reactions (e.g., cyclohexane to benzene), phosphoric acid dopants enhance catalytic activity by creating acidic sites on carbon matrices, facilitating H₂ abstraction. This is evidenced by increased turnover frequencies (TOF) in phosphoric acid-modified catalysts compared to undoped analogs .

Q. How can solvent effects influence the reactivity of N,1-diphenylmethanimine-phosphoric acid complexes in asymmetric synthesis?

Solvent polarity and hydrogen-bonding capacity significantly impact reactivity. In polar solvents (e.g., DMSO), the adduct may dissociate, reducing catalytic efficiency. Conversely, non-polar solvents (toluene) stabilize the complex, enhancing enantioselectivity. Systematic solvent screening (e.g., using Kamlet-Taft parameters) paired with kinetic studies can optimize reaction conditions .

Q. What strategies mitigate hydrolysis of N,1-diphenylmethanimine-phosphoric acid adducts in aqueous environments?

Hydrolysis is minimized by steric shielding of the imine-phosphoric acid bond. Introducing electron-withdrawing substituents (e.g., nitro groups) on the phenyl rings stabilizes the adduct. Alternatively, encapsulating the complex in mesoporous silica or cyclodextrins reduces water accessibility. Accelerated stability testing (e.g., 85% relative humidity at 40°C) quantifies degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.